

An In-depth Technical Guide to the Physical Properties of 3-Aminothiophene

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Compound of Interest

Compound Name: Thiophen-3-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-aminothiophene. The information herein is curated for researchers, scientists, and professionals in drug development who utilize thiophene derivatives in their work. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of associated chemical pathways.

Core Physical and Chemical Properties

3-Aminothiophene is a heterocyclic amine with the chemical formula C_4H_5NS . It serves as a crucial building block in the synthesis of various pharmaceutical compounds and functional materials. A summary of its key physical properties is presented in the table below.

Property	Value	Source
Molecular Weight	99.15 g/mol	N/A
CAS Number	17721-06-1	N/A
Appearance	White to off-white solid	N/A
Melting Point	146 °C	
Boiling Point (Predicted)	243.6 ± 13.0 °C	
Density (Predicted)	1.0 ± 0.06 g/cm ³	
Flash Point (Predicted)	101.1 ± 19.8 °C	
Refractive Index (Predicted)	1.630	
Vapor Pressure (Predicted)	0.0318 mmHg at 25°C	
pKa (Predicted)	4.26 ± 0.10	N/A

Note: Some physical properties are predicted values from computational models and should be confirmed experimentally.

Solubility: 3-Aminothiophene is expected to have low solubility in water due to its hydrophobic thiophene ring.[1][2] It is likely to be soluble in common organic solvents such as ethanol, methanol, and acetone.[2]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 3-aminothiophene. The position of the amino group on the thiophene ring significantly influences its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: In ¹H NMR spectra of 3-aminothiophene derivatives, the amino protons (NH₂) typically appear as a broad singlet between δ 3.5 and 5.0 ppm. The thiophene ring protons are observed in the range of δ 6.5 - 8.0 ppm. The coupling constants are approximately J_{2,4} ≈ 1.5-2.5 Hz, J_{4,5} ≈ 3.5-4.5 Hz, and J_{2,5} ≈ 3.0-3.5 Hz.[3]

- ^{13}C NMR: For 3-aminothiophene derivatives, the carbon chemical shifts are approximately: C2 at δ 110-125 ppm, C3 at δ 140-155 ppm, C4 at δ 115-125 ppm, and C5 at δ 120-130 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 3-aminothiophene derivatives shows characteristic absorption bands. The N-H stretching vibrations of the primary amine are typically observed as two bands in the 3300-3500 cm^{-1} region. The C=C stretching of the thiophene ring appears in the 1520-1600 cm^{-1} range.[3]

UV-Vis Spectroscopy

The electronic transitions of 3-aminothiophene derivatives can be observed using UV-Vis spectroscopy. The $\pi \rightarrow \pi^*$ transition for 3-aminothiophene derivatives typically occurs in the range of 280-320 nm.[3] The ultraviolet spectra of 3-monosubstituted thiophenes do not show a linear relationship to the first primary bands of the corresponding monosubstituted benzenes, unlike 2-monosubstituted thiophenes.[4]

Experimental Protocols

Detailed methodologies for the determination of key physical and spectroscopic properties are provided below.

Melting Point Determination

Objective: To determine the temperature range over which the solid 3-aminothiophene transitions to a liquid.

Methodology:

- A small amount of the crystalline 3-aminothiophene is placed into a capillary tube, which is sealed at one end.[5]
- The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with oil) or a melting point apparatus with a heated metal block.

- The sample is heated slowly, at a rate of approximately 2°C per minute, to ensure thermal equilibrium.
- The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the substance.[6]
- For accuracy, an initial rapid determination can be performed to find an approximate melting point, followed by a slower, more precise measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- **Sample Preparation:** A sample of 10-50 mg of 3-aminothiophene is dissolved in approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube.[7][8] The solution must be free of any solid particles.[7]
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[8]
- **Spectrum Acquisition:** The appropriate pulse sequence and acquisition parameters (e.g., number of scans, spectral width, relaxation delay) are set. For ^1H NMR, a small number of scans is usually sufficient, while ^{13}C NMR requires a higher number of scans due to the lower natural abundance of the ^{13}C isotope.[8][9]
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and calibrated using the residual solvent peak as a reference.[7]

Infrared (IR) Spectroscopy

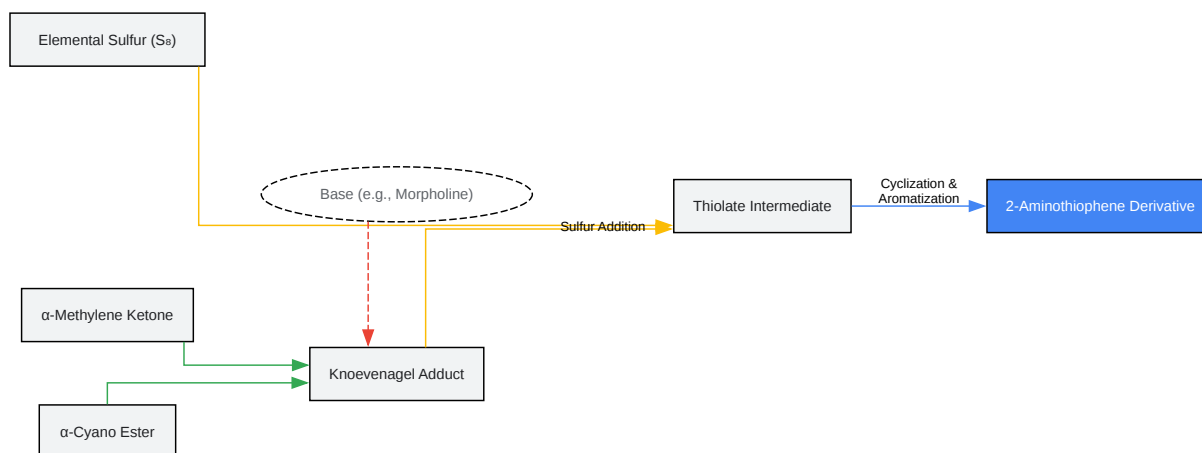
Objective: To identify the functional groups present in 3-aminothiophene.

Methodology:

- **Sample Preparation (KBr Pellet Method):** A small amount of solid 3-aminothiophene is ground with dry potassium bromide (KBr) powder in a mortar and pestle.[3] The mixture is then compressed under high pressure to form a thin, transparent pellet.[3]
- **Spectrum Acquisition:** The KBr pellet is placed in the sample holder of the FTIR spectrometer.[3] A background spectrum of the empty sample holder is recorded first. Then, the sample spectrum is recorded, typically over a range of 4000-400 cm^{-1} . [3] Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.[3]
- **Data Analysis:** The positions (in wavenumbers, cm^{-1}) and intensities of the absorption bands are analyzed to identify characteristic vibrations of the functional groups present in the molecule.[3]

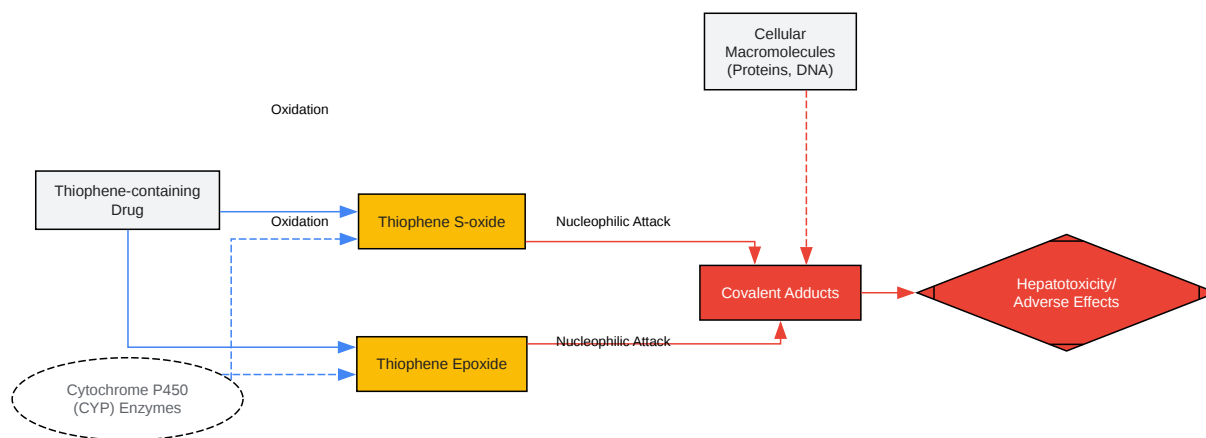
Visualizations

The following diagrams illustrate relevant chemical pathways involving thiophene derivatives.



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Caption: Workflow of the Gewald aminothiophene synthesis.



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Caption: Bioactivation pathway of thiophene-containing drugs.

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